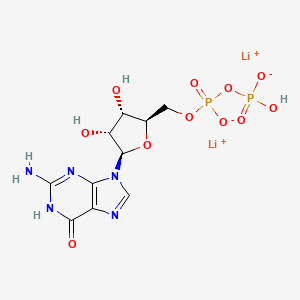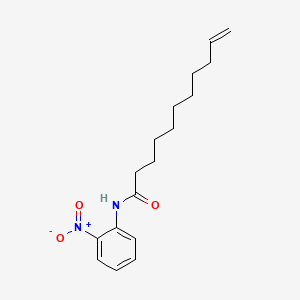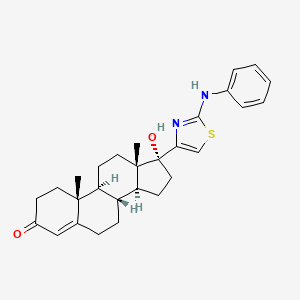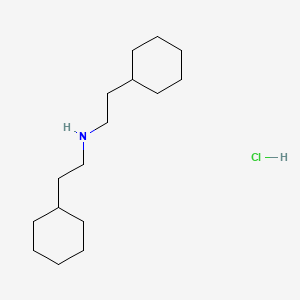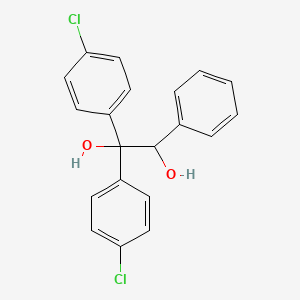
N-(Trimethyl-D9-silyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trimethyl-D9-silyl)imidazole is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its utility as a silylating agent, which means it can introduce a trimethylsilyl group into other molecules. This property makes it valuable in various chemical reactions, particularly in organic synthesis and analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Trimethyl-D9-silyl)imidazole can be synthesized through the reaction of imidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Trimethyl-D9-silyl)imidazole undergoes various types of chemical reactions, including:
Silylation Reactions: It reacts with alcohols and phenols to form trimethylsilyl ethers.
Substitution Reactions: It can react with esters to form imidazolides.
Aromatization Reactions: It is used in the aromatization of the A-ring of steroids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Alcohols and phenols for silylation reactions.
- Esters for substitution reactions.
- Steroids for aromatization reactions .
Major Products Formed
The major products formed from these reactions include:
- Trimethylsilyl ethers from silylation reactions.
- Imidazolides from substitution reactions.
- Aromatized steroids from aromatization reactions .
Applications De Recherche Scientifique
N-(Trimethyl-D9-silyl)imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a silylating agent in organic synthesis to protect hydroxyl groups and other functional groups.
Biology: It is employed in the derivatization of carbohydrates for gas chromatography analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-(Trimethyl-D9-silyl)imidazole involves the transfer of the trimethylsilyl group to a target molecule. This process typically occurs through nucleophilic substitution, where the nitrogen atom in the imidazole ring acts as a nucleophile, attacking the silicon atom in the trimethylsilyl group. This results in the formation of a new bond between the silicon and the target molecule, effectively silylating it .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(Trimethyl-D9-silyl)imidazole include:
- N-(Trimethylsilyl)acetamide
- Iodotrimethylsilane
- Pyridine sulfur trioxide
- Chlorotrimethylsilane
- Bromotrimethylsilane
Uniqueness
This compound is unique due to its high reactivity and selectivity as a silylating agent. It offers advantages in terms of reaction efficiency and product yield compared to other silylating agents. Additionally, its ability to silylate a wide range of functional groups makes it a versatile reagent in both laboratory and industrial settings .
Propriétés
Formule moléculaire |
C6H12N2Si |
|---|---|
Poids moléculaire |
149.31 g/mol |
Nom IUPAC |
imidazol-1-yl-tris(trideuteriomethyl)silane |
InChI |
InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3/i1D3,2D3,3D3 |
Clé InChI |
YKFRUJSEPGHZFJ-GQALSZNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N1C=CN=C1 |
SMILES canonique |
C[Si](C)(C)N1C=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


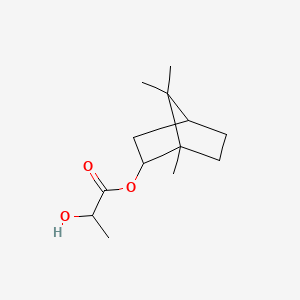
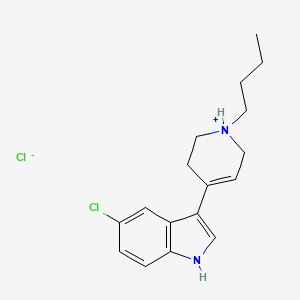
![carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane](/img/structure/B13791950.png)

![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
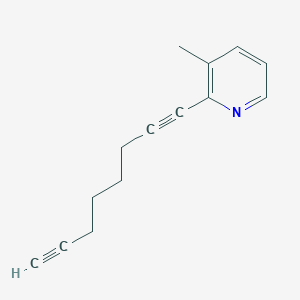
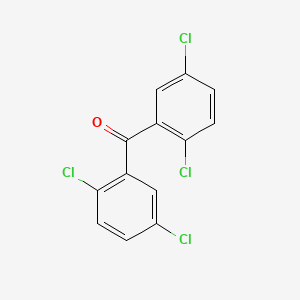
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)
